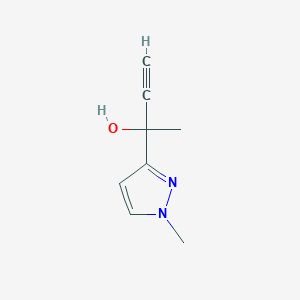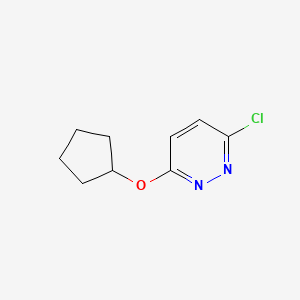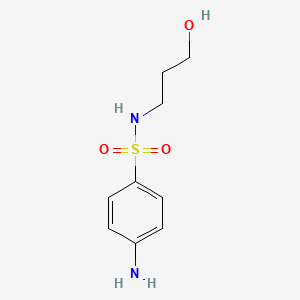![molecular formula C16H17N3O4S B13989070 4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline CAS No. 49674-95-5](/img/structure/B13989070.png)
4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfanyl group attached to a 2,4-dinitrophenyl ring, which is further connected to an n,n-diethylaniline moiety. The presence of both nitro and sulfanyl groups in its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with n,n-diethylaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Scientific Research Applications
4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups in the compound can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline can be compared with other similar compounds, such as:
2,4-Dinitrophenylsulfanyl derivatives: These compounds share the same core structure but differ in the substituents attached to the sulfanyl group.
n,n-Diethylaniline derivatives: These compounds have the same aniline moiety but differ in the substituents on the phenyl ring.
Dinitrophenyl compounds: These compounds contain the dinitrophenyl group but differ in the other functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its combination of nitro, sulfanyl, and aniline groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
49674-95-5 |
|---|---|
Molecular Formula |
C16H17N3O4S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)sulfanyl-N,N-diethylaniline |
InChI |
InChI=1S/C16H17N3O4S/c1-3-17(4-2)12-5-8-14(9-6-12)24-16-10-7-13(18(20)21)11-15(16)19(22)23/h5-11H,3-4H2,1-2H3 |
InChI Key |
UOGXSIYIGMBCST-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)


![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)

![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)



![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13989083.png)
